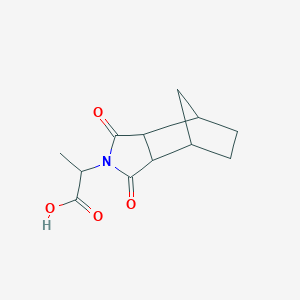
2-(4-metoxifenil)-1H-bencimidazol
Descripción general
Descripción
2-(4-Methoxyphenyl)-1H-benzimidazole is a heterocyclic aromatic organic compound It consists of a benzimidazole core substituted with a 4-methoxyphenyl group at the 2-position
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents, binding to alpha receptors .
Mode of Action
For instance, 4-Methoxyamphetamine, a structurally similar compound, acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .
Biochemical Pathways
For example, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, a salidroside analogue, has been reported to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
Pharmacokinetics
A related compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, was found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
For instance, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside has been reported to improve neuronal tolerance to ischemia .
Análisis Bioquímico
Biochemical Properties
2-(4-Methoxyphenyl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a nutrient-driven post-translational modification that links metabolism to cellular function . The enhancement of O-GlcNAcylation on mitochondrial proteins contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . These interactions suggest that 2-(4-methoxyphenyl)-1H-benzimidazole may have potential neuroprotective effects.
Cellular Effects
The effects of 2-(4-methoxyphenyl)-1H-benzimidazole on various types of cells and cellular processes are profound. In neuronal cells, this compound has been shown to improve mitochondrial homeostasis and bioenergy, inhibit the mitochondrial apoptosis pathway, and enhance cellular tolerance to ischemia . These effects are mediated through the enhancement of O-GlcNAcylation on mitochondrial proteins, which plays a crucial role in maintaining cellular function under stress conditions. Additionally, 2-(4-methoxyphenyl)-1H-benzimidazole has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(4-methoxyphenyl)-1H-benzimidazole exerts its effects through specific binding interactions with biomolecules. The compound enhances O-GlcNAcylation on mitochondrial proteins, which is a key post-translational modification involved in cellular stress response and metabolic regulation . This modification is mediated by the enzyme O-GlcNAc transferase (OGT), which adds O-GlcNAc to serine and threonine residues on target proteins. By enhancing this modification, 2-(4-methoxyphenyl)-1H-benzimidazole helps maintain mitochondrial network homeostasis and bioenergy, thereby protecting cells from ischemic damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-methoxyphenyl)-1H-benzimidazole have been observed to change over time. The compound has demonstrated stability and sustained activity in enhancing O-GlcNAcylation on mitochondrial proteins Long-term studies have shown that 2-(4-methoxyphenyl)-1H-benzimidazole can maintain mitochondrial homeostasis and bioenergy over extended periods, suggesting its potential for chronic therapeutic applications
Dosage Effects in Animal Models
The effects of 2-(4-methoxyphenyl)-1H-benzimidazole vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively enhances O-GlcNAcylation and provides neuroprotection without significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks in animal models before considering clinical applications.
Metabolic Pathways
2-(4-Methoxyphenyl)-1H-benzimidazole is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound enhances O-GlcNAcylation, a metabolic sensor that links metabolism to cellular function . This pathway involves the enzyme O-GlcNAc transferase (OGT), which adds O-GlcNAc to target proteins, thereby regulating their activity and stability. By modulating this pathway, 2-(4-methoxyphenyl)-1H-benzimidazole influences metabolic flux and metabolite levels, contributing to its potential therapeutic effects.
Transport and Distribution
The transport and distribution of 2-(4-methoxyphenyl)-1H-benzimidazole within cells and tissues are critical for its activityOnce inside the cell, 2-(4-methoxyphenyl)-1H-benzimidazole may localize to mitochondria, where it enhances O-GlcNAcylation on mitochondrial proteins . This localization is essential for its neuroprotective effects and highlights the importance of understanding its intracellular transport and distribution.
Subcellular Localization
The subcellular localization of 2-(4-methoxyphenyl)-1H-benzimidazole is primarily within mitochondria, where it exerts its effects on mitochondrial proteins . The compound enhances O-GlcNAcylation on these proteins, contributing to mitochondrial network homeostasis and bioenergy. This localization is likely mediated by specific targeting signals or post-translational modifications that direct 2-(4-methoxyphenyl)-1H-benzimidazole to mitochondria. Understanding these mechanisms is crucial for optimizing its therapeutic potential and developing targeted delivery strategies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
o-Phenylenediamine+4-Methoxybenzaldehyde→2-(4-Methoxyphenyl)-1H-benzimidazole+Water
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: 2-(4-Hydroxyphenyl)-1H-benzimidazole.
Reduction: 2-(4-Aminophenyl)-1H-benzimidazole.
Substitution: Halogenated derivatives of 2-(4-methoxyphenyl)-1H-benzimidazole.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-indole
- 2-(4-Methoxyphenyl)-1H-imidazole
- 2-(4-Methoxyphenyl)-1H-pyrrole
Uniqueness
2-(4-Methoxyphenyl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both the benzimidazole core and the methoxyphenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWEZBEXFMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323245 | |
| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-81-7 | |
| Record name | 2620-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)
![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)
